molecular formula C11H16N2O3 B14388522 1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea CAS No. 87919-28-6

1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea

Cat. No.: B14388522
CAS No.: 87919-28-6
M. Wt: 224.26 g/mol
InChI Key: PKVLQLMFZOILRZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea is an organic compound that features both hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-methoxyaniline with 2-chloropropanol in the presence of a base to form the intermediate 1-(2-hydroxypropyl)-3-(4-methoxyphenyl)amine. This intermediate is then reacted with an isocyanate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study enzyme-substrate interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Hydroxypropyl)-3-(4-ethoxyphenyl)urea
  • 1-(2-Hydroxypropyl)-3-(4-methylphenyl)urea

Uniqueness

1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

CAS No.

87919-28-6

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-(2-hydroxypropyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C11H16N2O3/c1-8(14)7-12-11(15)13-9-3-5-10(16-2)6-4-9/h3-6,8,14H,7H2,1-2H3,(H2,12,13,15)

InChI Key

PKVLQLMFZOILRZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)NC1=CC=C(C=C1)OC)O

Origin of Product

United States

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